molecular formula C13H22N2O5 B8447952 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-oxopropionic acid methyl ester

3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-oxopropionic acid methyl ester

Cat. No. B8447952
M. Wt: 286.32 g/mol
InChI Key: IHXVNFLCNRUBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-oxopropionic acid methyl ester is a useful research compound. Its molecular formula is C13H22N2O5 and its molecular weight is 286.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-oxopropionic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-oxopropionic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-oxopropionic acid methyl ester

Molecular Formula

C13H22N2O5

Molecular Weight

286.32 g/mol

IUPAC Name

tert-butyl 4-(3-methoxy-3-oxopropanoyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-7-5-14(6-8-15)10(16)9-11(17)19-4/h5-9H2,1-4H3

InChI Key

IHXVNFLCNRUBLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N-(tert-Butoxycarbonyl)piperazine (2.50 g; 13.4 mmol) and triethylamine (1.77 g; 2.43 mmol) are dissolved in methylene chloride (40 mL). The solution is cooled in an ice-bath and a solution of methyl 3-chloro-3-oxopropionate (2.02 g; 14.8 mmol) in 10 mL methylene chloride is added dropwise over a 10-minute period. The ice-bath is removed and the reaction mixture is stirred for 1 hour at room temperature. The reaction mixture is then poured onto ice-cold 0.1N HCl (100 mL) and extracted with methylene chloride (200 mL). The organic extract is washed with saturated sodium bicarbonate and water, dried over magnesium sulfate, filtered and concentrated in vacuo. The residue is purified by chromatography on silica gel (60%→80% ethyl acetate in hexanes) to afford the desired product as a white solid. ESMS: MH+ 287.2
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2.5 g
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40 mL
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2.02 g
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10 mL
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